

Application Notes and Protocols for C12-iE-DAP in Cell Culture

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Compound of Interest

Compound Name: C12-iE-DAP

Cat. No.: B15611023

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Introduction

C12-iE-DAP (Lauroyl- γ -D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] As an acylated derivative of γ -D-Glu-mDAP (iE-DAP), **C12-iE-DAP** mimics a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] Its lipophilic nature enhances its ability to cross the cell membrane, making it a more potent activator of NOD1 than its non-acylated counterpart, iE-DAP, with effective concentrations being 100 to 1000-fold lower.[1] Upon recognition by NOD1 in the cytoplasm, **C12-iE-DAP** initiates a signaling cascade that leads to the activation of NF- κ B and the subsequent production of pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and IL-8.[1][2] This makes **C12-iE-DAP** a valuable tool for studying innate immunity, NOD1 signaling pathways, and for the development of novel immunomodulatory drugs and vaccine adjuvants.

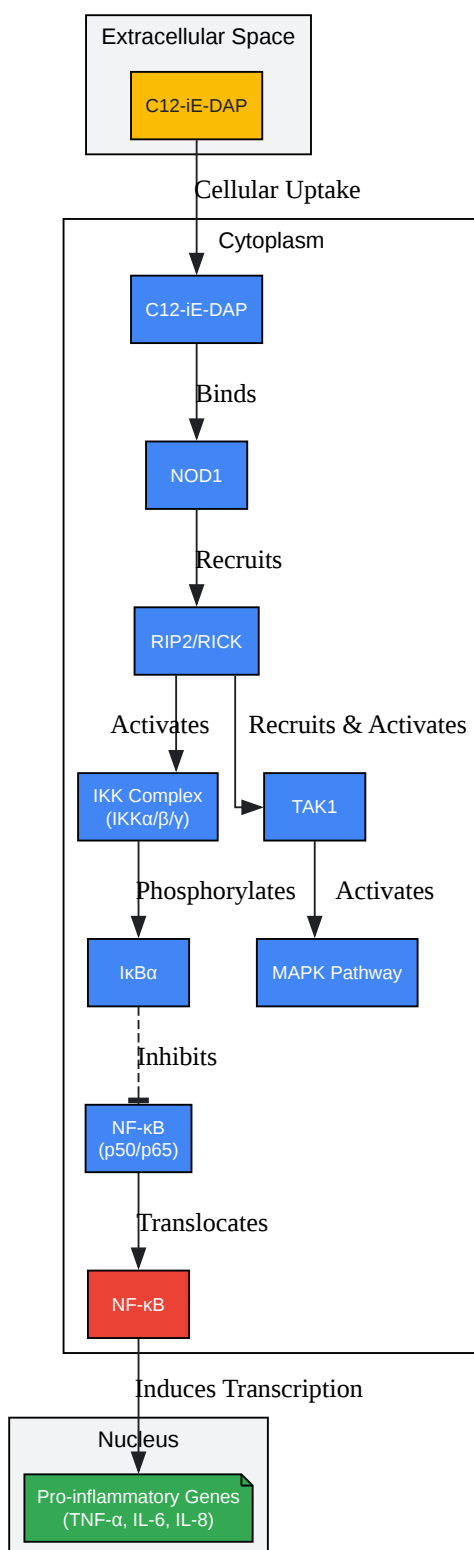
Physicochemical Properties and Storage

Property	Value
Synonyms	Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Molecular Formula	C ₂₄ H ₄₃ N ₃ O ₈
Molecular Weight	501.61 g/mol
Appearance	White lyophilized pellet
Solubility	1 mg/ml in DMSO or methanol
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.
Purity	Absence of bacterial contamination (e.g., lipoproteins and endotoxins) confirmed using HEK-Blue™ TLR2 and HEK-Blue™ TLR4 cells. [1]
Working Concentration	10 ng/ml - 10 µg/ml

Mechanism of Action: The NOD1 Signaling Pathway

C12-iE-DAP acts as a molecular trigger for the NOD1 signaling pathway. Once inside the cell, it is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD1 protein. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) through a CARD-CARD homophilic interaction.[\[1\]](#) Activated RIP2 then mediates the ubiquitination of NEMO/IKKγ, which in turn leads to the activation of the IKK complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[\[1\]](#)[\[3\]](#) Additionally, activated RIP2 can recruit TAK1, leading to the activation of the MAPK pathway.[\[1\]](#)

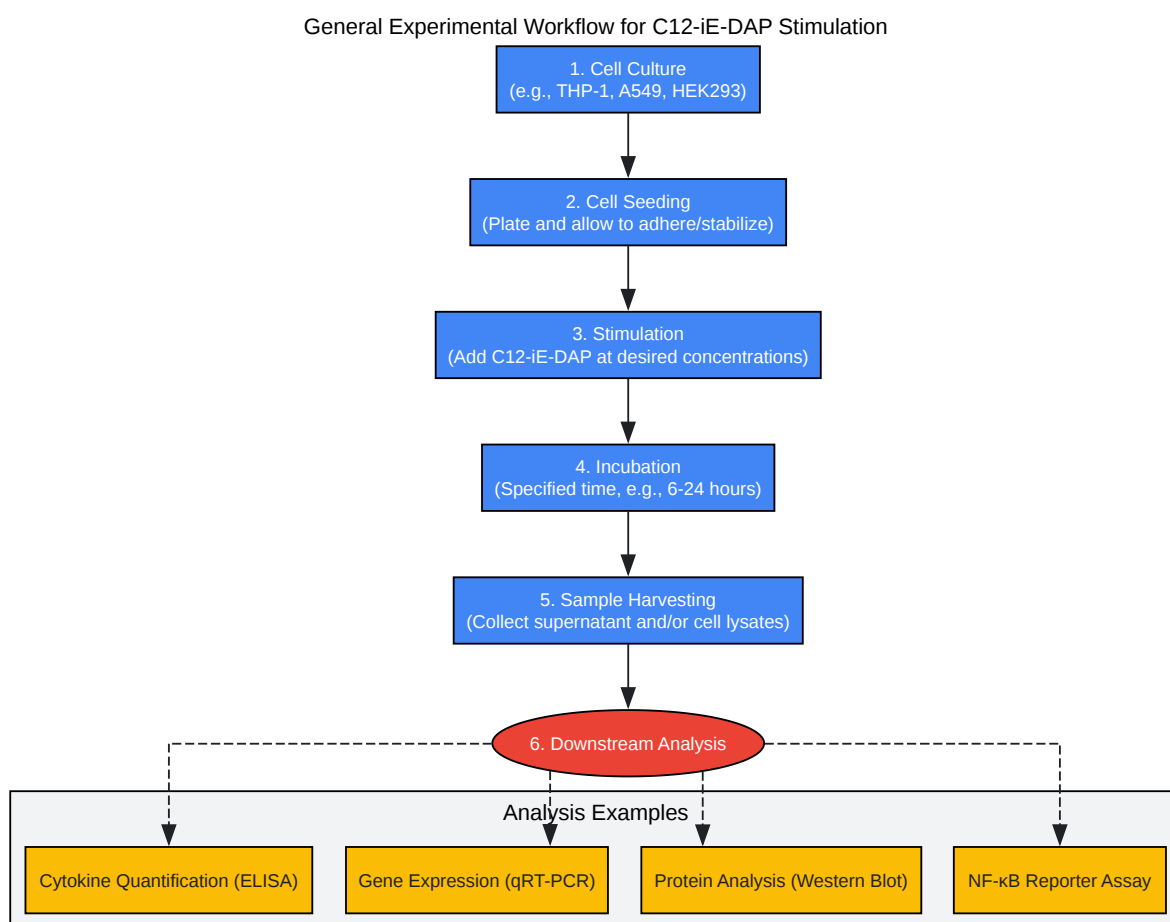
C12-iE-DAP Induced NOD1 Signaling Pathway

[Click to download full resolution via product page](#)Caption: **C12-iE-DAP** activates the NOD1 signaling cascade.

Experimental Protocols

I. General Workflow for Cell Stimulation and Analysis

The following diagram outlines a general workflow for studying the effects of **C12-iE-DAP** on cultured cells.



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